molecular formula C33H29Br2N3O7 B11547280 2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3,4,5-trimethoxybenzoate

2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3,4,5-trimethoxybenzoate

Cat. No.: B11547280
M. Wt: 739.4 g/mol
InChI Key: KTQGURMZOQOGHF-RQRWGXNHSA-N
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Description

2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3,4,5-trimethoxybenzoate is a complex organic compound that features multiple functional groups, including bromine atoms, amide groups, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3,4,5-trimethoxybenzoate typically involves multiple steps, starting from simpler aromatic compounds. The process may include:

    Bromination: Introduction of bromine atoms to the aromatic ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Amidation: Formation of amide bonds through the reaction of carboxylic acids or their derivatives with amines.

    Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3,4,5-trimethoxybenzoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its complex structure and functional groups.

    Organic Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3,4,5-trimethoxybenzoate is unique due to its combination of bromine atoms, amide groups, and methoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C33H29Br2N3O7

Molecular Weight

739.4 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-[(2,2-diphenylacetyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C33H29Br2N3O7/c1-42-26-15-22(16-27(43-2)31(26)44-3)33(41)45-30-23(14-24(34)17-25(30)35)18-37-38-28(39)19-36-32(40)29(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-18,29H,19H2,1-3H3,(H,36,40)(H,38,39)/b37-18+

InChI Key

KTQGURMZOQOGHF-RQRWGXNHSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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